molecular formula C12H17NO2 B8495168 Ethyl 4-(2-aminoethyl)-phenylacetate CAS No. 62910-65-0

Ethyl 4-(2-aminoethyl)-phenylacetate

Cat. No.: B8495168
CAS No.: 62910-65-0
M. Wt: 207.27 g/mol
InChI Key: QBISHRQLAUVUGO-UHFFFAOYSA-N
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Description

Ethyl phenylacetate (CAS 101-97-3), also known as ethyl 2-phenylacetate, is an ester derivative of phenylacetic acid. Its molecular formula is C₁₀H₁₂O₂, with a molar mass of 164.20 g/mol and a density of 1.03 g/mL at 25°C . It is characterized by a sweet, floral, and honey-like aroma, making it a critical flavor compound in fermented beverages, such as Tibetan Qingke Baijiu and sea buckthorn juice .

Purity Specifications (as per regulatory standards):

  • Specific gravity: 1.027–1.032
  • Refractive index: 1.496–1.500
  • Acid value: ≤1
  • Clarity: Clear in 70% alcohol .

Its biosynthesis is enhanced through microbial biotransformation, with engineered strains (e.g., HA14) increasing production by 63–71% compared to wild-type strains .

Properties

CAS No.

62910-65-0

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

ethyl 2-[4-(2-aminoethyl)phenyl]acetate

InChI

InChI=1S/C12H17NO2/c1-2-15-12(14)9-11-5-3-10(4-6-11)7-8-13/h3-6H,2,7-9,13H2,1H3

InChI Key

QBISHRQLAUVUGO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC=C(C=C1)CCN

Origin of Product

United States

Comparison with Similar Compounds

Ethyl 4-Aminophenylacetate (CAS 5438-70-0)

  • Molecular formula: C₁₀H₁₃NO₂
  • Molar mass : 179.22 g/mol
  • Key differences: Substitution of an amino group (-NH₂) at the para position of the phenyl ring.

Ethyl 2-Phenylacetoacetate (CAS 5413-05-8)

  • Molecular formula : C₁₂H₁₄O₃
  • Molar mass : 206.20 g/mol
  • Key differences :
    • Contains a keto group (-CO) adjacent to the ester, forming a β-ketoester structure.
    • Primarily used as a precursor in synthesizing phenylacetone, a key intermediate in amphetamine production .
    • Lacks the floral aroma of ethyl phenylacetate due to structural differences.

Ethyl 2-(3-Amino-4-Hydroxyphenyl)acetate

  • Molecular formula: C₁₀H₁₃NO₃
  • Molar mass : 195.22 g/mol
  • Key differences: Features amino (-NH₂) and hydroxyl (-OH) groups on the phenyl ring. Acts as an intermediate in designing chemotherapeutic agents (e.g., antibacterials and anticancers) . Increased hydrogen-bonding capacity alters bioavailability compared to ethyl phenylacetate.

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molar Mass (g/mol) Key Functional Groups Primary Applications Key Findings
Ethyl phenylacetate C₁₀H₁₂O₂ 164.20 Ester, phenyl Flavoring agent in beverages OAV = 1.55 in sea buckthorn juice
Ethyl 4-aminophenylacetate C₁₀H₁₃NO₂ 179.22 Ester, para-amino phenyl Pharmaceutical intermediate Higher polarity than parent compound
Ethyl 2-phenylacetoacetate C₁₂H₁₄O₃ 206.20 β-ketoester, phenyl Amphetamine precursor synthesis Purity ≥98% (neat oil)
Ethyl 2-(3-amino-4-hydroxyphenyl)acetate C₁₀H₁₃NO₃ 195.22 Ester, amino, hydroxyl Chemotherapeutic intermediate Crystal structure characterized

Flavor Contributions

  • Ethyl phenylacetate significantly enhances floral and honey notes in fermented beverages. In Tibetan Qingke Baijiu, it is a defining aroma compound , while in sea buckthorn juice, its OAV decreases during fermentation despite initial prominence .

Biotechnological Production

  • Strain HA14 outperforms wild-type Hansenula spp., achieving 71% higher ethyl phenylacetate yield at 72 hours .

Pharmaceutical Potential

  • Amino- and hydroxyl-substituted derivatives (e.g., ethyl 2-(3-amino-4-hydroxyphenyl)acetate) are prioritized for drug design due to enhanced bioactivity .

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